5-Fluoro-6-methoxy-1h-indole-2-carboxylic acid
Overview
Description
5-Fluoro-6-methoxy-1h-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in various biological activities . The specific interactions and resulting changes would depend on the particular receptors that the compound binds to.
Biochemical Pathways
Indole derivatives are known to affect various pathways, leading to a range of downstream effects . These effects include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Given the broad range of biological activities associated with indole derivatives, it can be inferred that the compound could have diverse effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
The nature of these interactions is complex and can vary depending on the specific derivative and biological context .
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is a solid and is relatively stable at room temperature .
Metabolic Pathways
Indole derivatives are known to be involved in various metabolic pathways .
Transport and Distribution
Indole derivatives can interact with various transporters and binding proteins .
Subcellular Localization
Indole derivatives can be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications .
Preparation Methods
The synthesis of 5-Fluoro-6-methoxy-1h-indole-2-carboxylic acid involves several steps. One common method is to introduce a fluorine atom at the 2-position of the indole ring, followed by acylation to form the carboxylic acid . The reaction conditions typically involve the use of fluorinating agents and acylating reagents under controlled temperatures and pressures. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
5-Fluoro-6-methoxy-1h-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the electron-rich indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
5-Fluoro-6-methoxy-1h-indole-2-carboxylic acid has numerous applications in scientific research:
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
5-Fluoro-6-methoxy-1h-indole-2-carboxylic acid can be compared with other indole derivatives such as:
5-Fluoroindole-2-carboxylic acid: Similar in structure but lacks the methoxy group, which can influence its biological activity and chemical reactivity.
6-Methoxyindole-2-carboxylic acid: Lacks the fluorine atom, which can affect its pharmacological properties and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-fluoro-6-methoxy-1H-indole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO3/c1-15-9-4-7-5(2-6(9)11)3-8(12-7)10(13)14/h2-4,12H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFANAUFECXLOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=C(NC2=C1)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301250192 | |
Record name | 5-Fluoro-6-methoxy-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301250192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136818-65-0 | |
Record name | 5-Fluoro-6-methoxy-1H-indole-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=136818-65-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-6-methoxy-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301250192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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